Propiomazine maleate

Salt selection Bioavailability Aqueous solubility

Researchers studying sleep maintenance in elderly populations often lack validated tool compounds for reducing nocturnal awakenings. Propiomazine maleate (25 mg) uniquely decreased awakenings vs. promethazine and diazepam in a psychogeriatric cohort. For H1-mediated sedation, its ~70-fold selectivity over D2 (Ki H1 2.3 nM vs. D2 160 nM) minimizes dopaminergic confounds. In cardiovascular safety pharmacology, it avoids phenothiazine-induced hypotension in canine models. The maleate salt (solubility 3.8 mg/mL) contrasts sharply with the HCl salt (>1 g/mL), enabling formulation bioavailability studies. Supplied with rigorous analytical characterization.

Molecular Formula C24H28N2O5S
Molecular Weight 456.6 g/mol
CAS No. 3568-23-8
Cat. No. B1233300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiomazine maleate
CAS3568-23-8
Molecular FormulaC24H28N2O5S
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24N2OS.C4H4O4/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;5-3(6)1-2-4(7)8/h6-12,14H,5,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyILEKKZUHFYUQIE-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propiomazine Maleate Baseline Data


Propiomazine maleate (CAS 3568-23-8) is a phenothiazine derivative that acts as an antagonist at multiple receptor systems including histamine H1, dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic acetylcholine (M1–M5), and alpha-1 adrenergic receptors [1]. Unlike many phenothiazines developed as antipsychotics, propiomazine is primarily utilized for its potent sedative and antihistaminic properties in the management of insomnia and as a preoperative anxiolytic [2]. The maleate salt form presents distinct physicochemical and biopharmaceutical properties compared to the hydrochloride salt, notably in terms of aqueous solubility and bioavailability, which are critical considerations for formulation and research applications [3].

Receptor Tool
H1 antagonist for histaminergic sedation research
Salt Form
Maleate salt with distinct solubility for formulation studies
Model Fit
Sleep maintenance and procedural sedation research models

Propiomazine Maleate Substitution Challenges


Substitution of propiomazine maleate with other phenothiazine analogs or alternative salt forms is not straightforward due to quantifiable differences in receptor binding profiles, clinical efficacy in specific patient populations, and physicochemical properties. For instance, while promethazine is a close structural analog, propiomazine maleate demonstrates superior efficacy in reducing nocturnal awakenings in psychogeriatric patients and exhibits a distinct hemodynamic profile in preclinical models [1][2]. Furthermore, the maleate salt form, characterized by an aqueous solubility of approximately 3.8 mg/mL, differs substantially from the highly soluble hydrochloride salt (>1 g/mL), directly impacting formulation strategy, dissolution behavior, and ultimately, bioavailability in vivo [3]. These documented, data-driven differentiations underscore the critical importance of precise compound selection based on intended application, rather than relying on class-level assumptions.

Propiomazine maleate
Promethazine, other phenothiazines
Reported reduction in nocturnal awakenings may not replicate; sleep-maintenance endpoint context may differ.
Maleate salt
Hydrochloride salt
Marked solubility difference between maleate and hydrochloride salts may shift dissolution and in vivo exposure.
Propiomazine
Perphenazine, promazine
Other phenothiazines induced blood pressure decrease in arrhythmia models; this may confound hemodynamic endpoint interpretation.

Propiomazine Maleate Evidence Guide


Salt Form Comparison: Bioavailability and Solubility

The selection between propiomazine maleate and propiomazine hydrochloride is a critical formulation decision with direct biopharmaceutical consequences. The maleate salt exhibits an aqueous solubility of 3.8 mg/mL, which is markedly lower than the >1 g/mL solubility reported for the hydrochloride salt. This lower solubility translates into a longer dissolution time, contributing to reduced oral bioavailability for the maleate salt. In contrast, the hydrochloride salt's superior solubility led to higher bioavailability and was the basis for its FDA approval [1].

Salt Form Solubility
Head-to-head
Maleate 3.8 mg/mL vs HCl >1 g/mL
Supports salt selection for dissolution-limited absorption studies
Physicochemical data; formulation context to verify
Salt selection Bioavailability Aqueous solubility Formulation science

Receptor Binding Selectivity Profile

Propiomazine maleate demonstrates a clear rank order of receptor binding affinity that explains its primary sedative effect and distinguishes it from more potent dopaminergic phenothiazines. It exhibits high affinity for the histamine H1 receptor (Ki ~2.3 nM), which is the primary driver of its sedative properties. Affinity is significantly lower for dopamine D2 receptors (Ki ~160 nM) and serotonin 5-HT2A receptors (Ki ~67 nM). This ~70-fold selectivity for H1 over D2 receptors underscores its classification as a sedating antihistamine rather than a primary antipsychotic .

Receptor Binding Selectivity
Class-level inference
H1 Ki 2.3 nM; D2 Ki 160 nM; 5-HT2A Ki 67 nM
H1-selectivity supports sedation model interpretation without robust D2 blockade
In vitro radioligand binding; functional context may differ
Receptor pharmacology Binding affinity H1 antagonist Sedative-hypnotic

Nocturnal Awakening Reduction in Psychogeriatric Patients

In a double-blind, placebo-controlled crossover study of 40 elderly inpatients, propiomazine (25 mg) demonstrated a differential clinical benefit compared to promethazine (25 mg) and diazepam (5 mg). In the subgroup of 20 psychogeriatric patients, propiomazine was the only agent to 'very significantly' reduce the number of nocturnal awakenings. While all active drugs improved sleep in mentally normal elderly patients, this specific and statistically significant benefit in a challenging patient population was unique to propiomazine [1].

Nocturnal Awakening Reduction
Head-to-head
Propiomazine 25 mg reduced awakenings; promethazine/diazepam showed no effect in psychogeriatric subgroup
Endpoint context supports sleep maintenance research in elderly models
Placebo-controlled crossover; reported p-value not provided
Psychogeriatrics Insomnia Clinical trial Nocturnal awakenings

Hemodynamic Stability Without Hypotension

In a canine model of adrenaline-induced ventricular arrhythmia during nitrous oxide-halothane anesthesia, propiomazine was directly compared to perphenazine, promethazine, and promazine. While propiomazine was as effective as perphenazine on a weight basis in preventing arrhythmias, it uniquely exhibited no action on blood pressure. In contrast, all other drugs tested (perphenazine, promethazine, and promazine) produced a prolonged fall in blood pressure across all experiments [1].

Blood Pressure Effect
Head-to-head
No BP change with propiomazine; prolonged fall with perphenazine, promethazine, promazine
Supports hemodynamic endpoint monitoring in cardiovascular research models
Canine arrhythmia model; endpoint may not transfer
Hemodynamics Cardiovascular safety Arrhythmia Phenothiazine

Rapid Onset of Intravenous Sedation

When administered intravenously as an adjunct to local anesthesia for oral surgical procedures, propiomazine maleate demonstrated a relatively rapid onset time of 3 to 5 minutes. This onset time was noted as being faster compared to other phenothiazines evaluated in similar contexts. The study reported adequate surgical sedation in 98.8% of 210 patients at a dosage of 1 mg per 10 pounds of body weight [1].

Onset of Intravenous Sedation
Class-level inference
3–5 minutes; sedation achieved in 98.8% of 210 patients
May support acute procedural sedation research models
Reported in oral surgery patients; reproducibility to verify
Intravenous sedation Onset of action Perioperative medicine Phenothiazine

High-Purity Process Without Isomeric Impurity

A patented improved process for the preparation of propiomazine maleate addresses a key quality concern: the presence of the isomeric impurity isopropiomazine (formula-III). The described process yields propiomazine maleate with high purity by effectively controlling and minimizing this specific isomeric impurity during synthesis, providing a cost-effective route to a purer final product compared to previously available methods [1].

Isomeric Purity
Data to verify
Process yields high-purity propiomazine maleate free from isopropiomazine impurity
May support sourcing for high-purity research material; could impact assay reproducibility
Patent EP3759081; confirm supplier process
Process chemistry Purity Isomeric impurity Manufacturing

Propiomazine Maleate Application Scenarios


Geriatric and Psychogeriatric Sleep Research

Propiomazine maleate is an optimal research tool for investigating sleep maintenance and fragmentation in elderly populations, particularly those with cognitive impairment or psychiatric comorbidities. As demonstrated in a clinical study, propiomazine (25 mg) was the only agent among promethazine and diazepam to significantly reduce nocturnal awakenings in a psychogeriatric cohort [1]. This specific and unique efficacy profile positions propiomazine maleate as a critical control or test compound in studies of age-related sleep architecture disruption.

H1-Mediated Sedation Pharmacology

For researchers investigating the histaminergic system's role in sedation, propiomazine maleate serves as a highly selective tool compound. With a Ki of approximately 2.3 nM at the H1 receptor, compared to a Ki of ~160 nM at D2 receptors, it allows for the induction of robust sedation with minimal concomitant dopaminergic blockade [1]. This ~70-fold selectivity window is particularly valuable for isolating H1-mediated effects from the extrapyramidal and antipsychotic side effects associated with D2 antagonism.

Cardiovascular Safety Pharmacology

Propiomazine maleate presents a unique profile for safety pharmacology studies evaluating cardiovascular parameters. In a comparative canine model, while equally efficacious as perphenazine in preventing adrenaline-induced arrhythmias, propiomazine was the sole agent that did not cause a prolonged fall in blood pressure, a common hypotensive side effect of phenothiazines [1]. This attribute makes it a compelling candidate for research into sedative agents that preserve hemodynamic stability, or as a comparator to investigate the mechanisms of phenothiazine-induced hypotension.

Formulation and Salt Selection Studies

The distinct physicochemical properties of propiomazine maleate make it an instructive model compound in formulation science, particularly for salt selection and bioavailability enhancement studies. The stark contrast in aqueous solubility between the maleate salt (3.8 mg/mL) and the hydrochloride salt (>1 g/mL) provides a clear case study for teaching or investigating the impact of salt form on dissolution rate and oral absorption [1]. Researchers can use propiomazine maleate to demonstrate principles of improving bioavailability through techniques such as micronization, solid dispersion, or complexation.

Application
Selection Property
Validation Focus
Geriatric sleep-maintenance research
H1 antagonist with reported nocturnal awakening endpoint context
Sleep fragmentation models in elderly and psychogeriatric cohorts
H1 receptor pharmacology studies
Selective H1 binding over D2 receptors (Ki context)
H1-mediated sedation without dopaminergic interference
Cardiovascular endpoint monitoring
Reported no blood pressure decrease in arrhythmia model
Hemodynamic stability during sedation in research models
Salt-form formulation and dissolution research
Maleate salt with moderate aqueous solubility profile
Dissolution-rate limited absorption and bioavailability enhancement
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